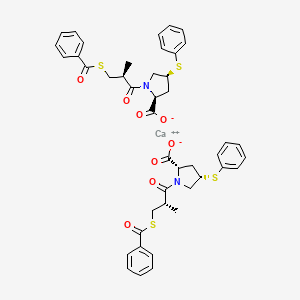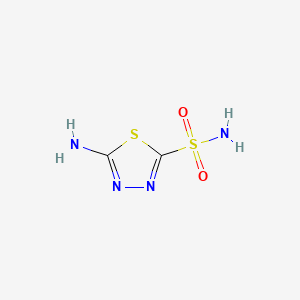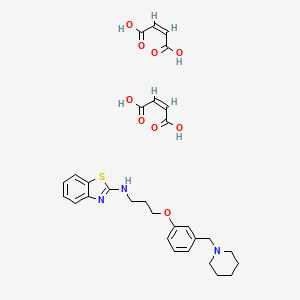
Neratinib
概要
説明
Neratinib is a protein kinase inhibitor used to treat breast cancer that overexpresses the HER2 receptor . It is used to treat patients with HER2-overexpressed or amplified breast cancer that has been previously treated with trastuzumab .
Molecular Structure Analysis
The molecular formula of Neratinib is C30H29ClN6O3 . The compound molecular weight is 673.115 . The chemical formula according to the International Union of Pure and Applied Chemistry (IUPAC) is (E)-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide .
Chemical Reactions Analysis
Neratinib binds to and irreversibly inhibits EGFR, HER2, and HER4 . This prevents autophosphorylation of tyrosine residues on the receptor and reduces oncogenic signaling through the mitogen-activated protein kinase and Akt pathways .
Physical And Chemical Properties Analysis
Neratinib has a molecular weight of 557.04 g/mol . It is soluble in DMSO at 8 mg/mL .
科学的研究の応用
Inhibition of Brain Metastasis
Neratinib promotes ferroptosis and inhibits brain metastasis in a novel syngeneic model of spontaneous HER2+ve breast cancer metastasis . This suggests its potential efficacy as a first-line therapy against HER2-positive breast cancer brain metastasis .
3. Combination Therapy for Advanced HER2-Positive Breast Cancer Neratinib is indicated for the prolonged adjuvant treatment of HER2-positive early BC, or in combination with other drugs including trastuzumab, capecitabine, and paclitaxel for the treatment of advanced HER2-positive BC .
4. Treatment of Central Nervous System (CNS) Metastasis Neratinib is especially used for cancers with central nervous system (CNS) metastasis to reduce the risk of BC recurrence .
Inhibition of Leptomeningeal Metastases
The tyrosine kinase inhibitor, neratinib, has demonstrated promising activity against brain metastases from HER2-positive breast cancer, thus suggesting a potential activity also in leptomeningeal metastases when associated with capecitabine .
Therapeutic Drug Monitoring
A UPLC-MS/MS method was developed for the simultaneous estimation of neratinib and naringenin in rat plasma, while imatinib was selected as the internal standard (IS). This method can be used for therapeutic drug monitoring .
Safety and Hazards
将来の方向性
Neratinib has shown promising efficacy in patients with breast cancer, which is at least non-inferior compared to previous therapeutic regimens . It has the potential to effectively control and prevent brain metastasis in patients with advanced breast cancer, providing a therapeutic strategy for HER2-positive breast cancer . Current research in anti-HER2 therapy is focusing on developing novel TKIs, ADCs, bispecific antibodies, CAR-T, immunotherapy, and inhibiting protein production or increasing degradation .
作用機序
Target of Action
Neratinib is a protein kinase inhibitor that primarily targets the Human Epidermal Growth Factor Receptors (HER) - specifically EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4) . These receptors play a crucial role in the regulation of cell growth and differentiation .
Mode of Action
Neratinib binds to and irreversibly inhibits EGFR, HER2, and HER4 . This irreversible binding prevents the autophosphorylation of tyrosine residues on the receptor, thereby reducing oncogenic signaling through the mitogen-activated protein kinase and Akt pathways .
Biochemical Pathways
The inhibition of EGFR, HER2, and HER4 by Neratinib affects multiple biochemical pathways. It reduces oncogenic signaling through the mitogen-activated protein kinase and Akt pathways . Additionally, Neratinib has been found to inhibit the mammalian sterile 20-like kinase 1 (MST1), a core kinase of the Hippo developmental pathway, which is a critical regulator of cell death and dysfunction .
Pharmacokinetics
Neratinib and its major active metabolites M3, M6, and M7 have a Tmax (time to reach maximum concentration in the blood) of 2-8 hours . The rate and extent of Neratinib absorption are influenced by food and gastric pH. Administration with a high-fat meal increases Cmax (maximum serum concentration) by 1.7-fold and total exposure by 2.2-fold. Conversely, administration with gastric acid-reducing agents such as proton pump inhibitors reduces Cmax by 71% and total exposure by 65% .
Result of Action
At the molecular level, Neratinib’s action results in decreased proliferation and increased cell death . It also restores sensitivity in PTEN-null, BRAFV600E melanoma to BRAF/MEK inhibition . At the cellular level, Neratinib has shown to improve pancreatic β-cell survival under multiple diabetogenic conditions .
Action Environment
Environmental factors, particularly diet and lifestyle, can influence the action of Neratinib. Overnutrition and physical inactivity, fostered by a Western diet and lifestyle, can abnormally alter glucose metabolism and energy homeostasis. This metabolic imbalance requires more and/or highly functional β-cells to handle, leading to stress, β-cell overwork and exhaustion, degranulation, β-cell degeneration, and finally death . In such an environment, Neratinib has been found to restore normoglycemia and β-cell function, survival, and mass .
特性
IUPAC Name |
(E)-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29ClN6O3/c1-4-39-28-16-25-23(15-26(28)36-29(38)9-7-13-37(2)3)30(20(17-32)18-34-25)35-21-10-11-27(24(31)14-21)40-19-22-8-5-6-12-33-22/h5-12,14-16,18H,4,13,19H2,1-3H3,(H,34,35)(H,36,38)/b9-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNPDZNEKVCWMY-VQHVLOKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C=CCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)/C=C/CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29ClN6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70220132 | |
| Record name | Neratinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70220132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
557.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Neratinib binds to and irreversibly inhibits EGFR, HER2, and HER4. This prevents auotphoshorylation of tyrosine residues on the receptor and reduces oncogenic signalling through the mitogen-activated protein kinase and Akt pathways. | |
| Record name | Neratinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11828 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Neratinib | |
CAS RN |
698387-09-6 | |
| Record name | Neratinib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=698387-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neratinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0698387096 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neratinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11828 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Neratinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70220132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2E)-N-(4-{[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]amino}-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.241.512 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NERATINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJH94R3PWB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



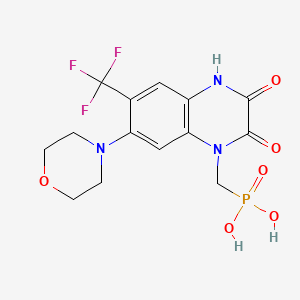
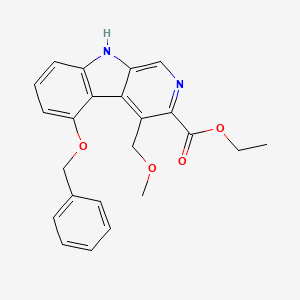
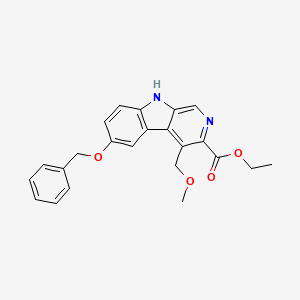

![ethyl 4-(methoxymethyl)-5-propan-2-yloxy-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B1684402.png)


![2-[2-[(1R,2R)-1-(5-tert-butyl-2-methoxyphenyl)-2-(dimethylamino)-1-hydroxypropyl]phenoxy]acetamide](/img/structure/B1684407.png)
![3-[Benzyl(propan-2-yl)amino]-1-(naphthalen-2-yl)propan-1-one](/img/structure/B1684413.png)
![1,1-dimethyl-3-[(E)-1-pyridin-2-ylethylideneamino]thiourea](/img/structure/B1684415.png)

